molecular formula C30H35N5O4S B2823099 N-cyclohexyl-2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide CAS No. 1173756-05-2

N-cyclohexyl-2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide

Número de catálogo: B2823099
Número CAS: 1173756-05-2
Peso molecular: 561.7
Clave InChI: HSRWHFQVHYLXSE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

This compound features a hybrid structure combining an imidazo[1,2-c]quinazolinone core with a 4-methoxybenzylamino group, a thioether linker, and a cyclohexylcarboxamide side chain. The imidazoquinazolinone moiety is associated with diverse biological activities, including kinase inhibition and antimicrobial effects, while the 4-methoxybenzyl group may enhance lipophilicity and receptor binding . The thioether bridge and cyclohexyl substituent likely influence solubility and metabolic stability .

Propiedades

IUPAC Name

N-cyclohexyl-2-[[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N5O4S/c1-3-25(28(37)32-20-9-5-4-6-10-20)40-30-34-23-12-8-7-11-22(23)27-33-24(29(38)35(27)30)17-26(36)31-18-19-13-15-21(39-2)16-14-19/h7-8,11-16,20,24-25H,3-6,9-10,17-18H2,1-2H3,(H,31,36)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRWHFQVHYLXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCCCC1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Structural Analogues and Functional Group Variations

Key structural analogs include:

Compound Name Key Substituents/Features Molecular Weight (Hypothetical)
N-cyclohexyl-2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide 4-Methoxybenzyl, thioether, cyclohexylcarboxamide ~650 g/mol
N-butyl-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide () Thioxoquinazoline, butylcarboxamide ~470 g/mol
N-(2-(4-phenylpiperazin-1-yl)ethyl)quinoline-8-sulfonamide () Phenylpiperazine, sulfonamide ~450 g/mol
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide () Thiazolopyridine, methanesulfonamide ~400 g/mol

Key Observations :

  • Core Heterocycles: The target compound’s imidazoquinazolinone core distinguishes it from thiazolopyridine () or quinoline derivatives (). This core may confer unique π-π stacking interactions in biological targets .
  • Linker Groups : The thioether bridge in the target compound differs from sulfonamide () or ester linkers, affecting conformational flexibility and redox stability .

Bioactivity and Target Interactions

  • Bioactivity Clustering: As per , compounds with similar structures cluster by bioactivity. The target compound’s imidazoquinazolinone core may align with kinase inhibitors or DNA intercalators, whereas sulfonamide analogs () might target carbonic anhydrases or proteases .
  • Protein Target Correlations : The 4-methoxybenzyl group could enhance binding to hydrophobic pockets in enzymes like tyrosine kinases, contrasting with sulfonamides’ affinity for zinc-containing active sites .

Spectroscopic and Computational Comparisons

  • MS/MS Fragmentation: Molecular networking () would group the target compound with other imidazoquinazolinones, showing high cosine scores (>0.8) due to shared fragmentation of the core heterocycle. Sulfonamide analogs () would form separate clusters .
  • NMR Shifts : Key protons in the target compound’s 4-methoxybenzyl group (e.g., aromatic protons at δ 6.8–7.2 ppm) would mirror shifts in ’s benzyl derivatives, while the thioether linker’s CH₂-S group (~δ 2.5–3.0 ppm) would differ from sulfonamide CH₂-SO₂ (~δ 3.5 ppm) .

Stereochemical and Physicochemical Properties

  • Solubility and LogP : The 4-methoxybenzyl group increases LogP (~3.5) compared to polar sulfonamides (LogP ~2.0), suggesting better membrane permeability but higher plasma protein binding .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for N-cyclohexyl-2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the imidazo[1,2-c]quinazolinone core via cyclization under acidic or basic conditions .
  • Step 2 : Introduction of the thioether linkage using nucleophilic substitution (e.g., coupling with thiols or disulfides) .
  • Step 3 : Acylation of the amino group with 4-methoxybenzylamine derivatives, requiring carbodiimide-based coupling agents like EDC/HOBt .
  • Critical Parameters : Solvent polarity (e.g., DMF for polar intermediates), temperature control (60–80°C for amide bond formation), and stoichiometric ratios to minimize side products .

Q. Which characterization techniques are essential for confirming the compound’s structure and purity?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the cyclohexyl group (δ 1.2–1.8 ppm), methoxybenzyl protons (δ 3.8 ppm), and quinazolinone carbonyl (δ 165–170 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₃₀H₃₄N₆O₄S: 583.2385) .
  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) to assess purity (>95%) and detect degradation products .

Q. How can researchers troubleshoot low yields during the final acylation step?

  • Methodological Answer :

  • Root Cause Analysis : Competing hydrolysis of the activated ester intermediate or steric hindrance from the cyclohexyl group.
  • Solutions :
  • Use excess coupling agents (e.g., 1.5 eq EDC) and activate carboxylates at 0°C to minimize hydrolysis .
  • Replace DMF with less polar solvents (e.g., THF) to reduce steric effects .
  • Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) to optimize reaction time .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in the imidazo[1,2-c]quinazolinone cyclization step?

  • Methodological Answer :

  • Experimental Design : Screen catalysts (e.g., p-TsOH vs. ZnCl₂) and solvents (acetic acid vs. toluene) to favor 5-membered ring closure .
  • Data Analysis : Compare yields and byproduct profiles using LC-MS. For example, acetic acid increases cyclization efficiency (yield: 78% vs. 52% in toluene) but may require post-reaction neutralization .
  • Contradiction Resolution : If unexpected regioisomers form, employ DFT calculations to model transition states and identify steric/electronic barriers .

Q. What strategies resolve contradictions in biological activity data across cell-based assays?

  • Methodological Answer :

  • Case Study : If the compound shows anti-proliferative activity in HeLa cells (IC₅₀ = 2 µM) but not in MCF-7 cells:
  • Hypothesis 1 : Differential expression of target proteins (e.g., kinases or proteases). Validate via Western blotting or RNA-seq .
  • Hypothesis 2 : Solubility limitations in MCF-7 media. Test solubility in PBS/DMSO mixtures and adjust formulation .
  • Tools : Use molecular docking (AutoDock Vina) to predict binding affinities against putative targets, prioritizing proteins overexpressed in responsive cell lines .

Q. How can structure-activity relationship (SAR) studies be designed to improve metabolic stability?

  • Methodological Answer :

  • Modification Strategy : Replace the labile thioether linkage with a sulfone or methylene group to reduce oxidative metabolism .
  • In Vitro Assays :
  • Microsomal Stability : Incubate analogs with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • CYP450 Inhibition : Screen for interactions with CYP3A4/2D6 using fluorogenic substrates .
  • Data Integration : Prioritize analogs with t₁/₂ > 60 min in microsomes and <50% CYP inhibition at 10 µM .

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